2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the pyrimidine-acetamide class, characterized by a 1,6-dihydropyrimidin-2-yl core substituted with a 4-methoxyphenyl group at position 4 and a sulfanylacetamide moiety at position 2. The N-phenylacetamide tail introduces hydrophobic and hydrogen-bonding capabilities, making it a candidate for targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-7-13(8-10-15)16-11-17(23)22-19(21-16)26-12-18(24)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHSMDPUZZNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a methoxyphenyl-substituted aldehyde and a suitable amine.
Thioether Formation: The sulfanyl group is introduced by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the pyrimidine-sulfanylacetamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Key Structural Differences and Predicted Properties
Key Observations :
Acetamide Tail Modifications :
- The N-phenyl group in the target compound contrasts with N-(4-sulfamoylphenyl) (), which adds hydrogen-bonding capacity via the sulfonamide moiety. This modification could enhance solubility or target affinity .
- N-(4-methylphenyl) () increases hydrophobicity compared to the target compound, possibly affecting membrane permeability .
Predicted Physicochemical Properties :
Research Findings and Functional Implications
- Antimicrobial Potential: The sulfamoylphenyl derivative () shares structural motifs with sulfonamide antibiotics, suggesting possible antibacterial activity .
- Metabolic Stability : The methoxyphenyl group in the target compound may reduce oxidative metabolism compared to allyl -substituted analogs (), extending half-life .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a novel derivative within the class of pyrimidine-based compounds. Its structural features suggest potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O3S
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with a similar pyrimidine core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses. Inhibition of MPO can reduce oxidative stress and inflammation in various conditions such as cardiovascular diseases .
Case Study: MPO Inhibition
A study demonstrated that a related compound significantly reduced MPO activity in lipopolysaccharide-stimulated human whole blood, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures to this compound may possess anticancer properties. For example, phenoxy-N-arylacetamides have shown efficacy against various cancer cell lines, including breast and prostate cancer .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 (Breast Cancer) | 5.0 |
| Compound E | PC3 (Prostate Cancer) | 10.0 |
| Compound F | HeLa (Cervical Cancer) | 7.5 |
The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in inflammation and cancer progression. The sulfanyl group in the structure is particularly noted for enhancing the binding affinity to these targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
